molecular formula C15H28N4O5 B13898135 Lysyl-prolyl-threonine

Lysyl-prolyl-threonine

Cat. No.: B13898135
M. Wt: 344.41 g/mol
InChI Key: LOGFVTREOLYCPF-RHYQMDGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-D-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of H-Lys-D-Pro-Thr-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Lys-D-Pro-Thr-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Lys-D-Pro-Thr-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Lys-D-Pro-Thr-OH exerts its effects primarily by acting as an antagonist to the interleukin-1 receptor type I (IL-1RI). It binds to IL-1RI, preventing the interaction of interleukin-1 with its receptor. This inhibition reduces the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-2 and IL-4. The compound forms hydrogen bonds with both the C- and N-terminals of IL-1RI, stabilizing the receptor in a closed conformation and minimizing system energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys-D-Pro-Thr-OH is unique due to its specific action as an IL-1RI antagonist, which is not commonly observed in other similar peptides. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1

InChI Key

LOGFVTREOLYCPF-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Origin of Product

United States

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